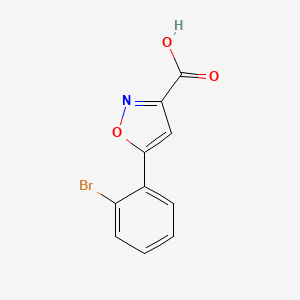

Ácido 5-(2-bromofenil)isoxazol-3-carboxílico

Descripción general

Descripción

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Bromophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Isoxazol, un farmacóforo heterocíclico de cinco miembros, se utiliza ampliamente como una parte crucial en la investigación del descubrimiento de fármacos . Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como anticancerígeno, como posibles inhibidores de HDAC, antioxidante, antibacteriano y actividad antimicrobiana .

Desarrollo de antibióticos

La estructura central del isoxazol se ha encontrado en muchos fármacos, como la sulfametoxazol, que actúa como un antibiótico .

Investigación neurológica

Los compuestos basados en isoxazol como el muscimol actúan como GABAA, y el ácido iboténico actúa como una neurotoxina . Estas propiedades los hacen valiosos en la investigación neurológica.

Investigación antiinflamatoria

Compuestos como el parecoxib, que contienen un núcleo de isoxazol, actúan como un inhibidor de la COX2 . Esto los hace útiles en el desarrollo de fármacos antiinflamatorios.

Investigación inmunosupresora

Leflunomida, un compuesto basado en isoxazol, actúa como un agente inmunosupresor . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades autoinmunitarias.

Agentes antituberculosos

Los derivados de urea y tiourea basados en éster metílico de ácido isoxazolcarboxílico han mostrado promesas como agentes antituberculosos . Estos compuestos mostraron una potente actividad in vitro no solo contra Mycobacterium tuberculosis sensible a los fármacos, sino también contra cepas resistentes a los fármacos .

Síntesis de la fase de cristal líquido

Los compuestos basados en isoxazol se han utilizado como intermediarios clave en la síntesis de la fase de cristal líquido ordenada polimérica y no polimérica .

Desarrollo de métodos de síntesis robustos

Ha habido un interés significativo en desarrollar métodos de síntesis robustos para la generación de una colección diversa de moléculas heterocíclicas para acelerar el programa de descubrimiento de fármacos . Los compuestos basados en isoxazol juegan un papel crucial en esta área .

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence a drug’s efficacy and safety profile. For instance, the compound’s solubility can affect its absorption and distribution .

Actividad Biológica

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is an organic compound characterized by its unique isoxazole ring structure, which contributes to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammation.

Chemical Structure and Properties

The molecular formula of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is C₁₀H₇BrN₂O₃, with a molecular weight of approximately 273.08 g/mol. The presence of the bromophenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid primarily arises from its ability to interact with specific enzymes and receptors. The isoxazole moiety can inhibit enzyme activity or modulate receptor signaling pathways, leading to various therapeutic effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as those related to inflammation and cancer cell proliferation.

- Receptor Modulation : By binding to specific receptors, it can alter cellular signaling pathways that are crucial for tumor growth and survival.

Biological Activity

Research has demonstrated that 5-(2-Bromophenyl)isoxazole-3-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For example, IC50 values ranged from 0.7 µM to 35.2 µM against different cell lines, indicating selective cytotoxicity towards cancer cells while sparing normal cells .

- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing levels of pro-apoptotic proteins like p53 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Cytokine Inhibition : Studies indicated that 5-(2-Bromophenyl)isoxazole-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Breast Cancer Cell Lines :

-

Inflammation Model :

- In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory conditions.

Data Summary

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 2.3 µM | Apoptosis induction via caspase activation |

| Anticancer | A549 | 4.7 µM | Cell cycle arrest at G0/G1 phase |

| Anti-inflammatory | In vivo model | N/A | Inhibition of pro-inflammatory cytokines |

Propiedades

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYQQXPSDJBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652792 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-60-6 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.